N-(4-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Key structural attributes include:
- Triazolo[4,5-d]pyrimidine core: A bicyclic system combining a triazole and pyrimidine ring, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets.
- 4-Fluorobenzyl substituent: Positioned at the 3rd position of the core, the para-fluorine atom may enhance metabolic stability and modulate lipophilicity.
- Thioacetamide linker: Connects the core to a 4-acetamidophenyl group, introducing a polar sulfhydryl and acetamide moiety that could improve solubility and target engagement.
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous triazolo-pyrimidine derivatives are reported to exhibit anticancer and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O2S/c1-13(30)25-16-6-8-17(9-7-16)26-18(31)11-32-21-19-20(23-12-24-21)29(28-27-19)10-14-2-4-15(22)5-3-14/h2-9,12H,10-11H2,1H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPNUCURBQMTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-acetamidophenyl)-2-[3-[(4-fluorobenzyl)thio]triazolo[4,5-d]pyrimidin-7-yl]acetamide. It has the molecular formula and a molecular weight of 451.5 g/mol. The presence of the triazolopyrimidine core and the fluorobenzyl group suggests potential interactions with various biological targets.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : It could interact with receptors, influencing signaling pathways.
- Cellular Pathway Alteration : By mimicking natural substrates or inhibitors, it can modulate biological pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Compounds in the triazolopyrimidine class have shown promise in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against human breast cancer cells with IC50 values ranging from 27.3 to 43.4 µM .
- Antimicrobial Properties : Similar structures have been reported to possess antibacterial and antifungal activities. For example, benzothioate derivatives showed significant antibacterial effects against pathogenic bacteria compared to standard treatments .
- Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds can exert anti-inflammatory actions through modulation of inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 cells (IC50: 27.3 µM) | |
| Antimicrobial | Effective against various bacteria | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study: Anticancer Activity
A study evaluating the anticancer properties of triazole derivatives found that certain compounds inhibited the growth of colon carcinoma cells (HCT-116) with IC50 values as low as 6.2 µM. This suggests that modifications to the triazolopyrimidine structure can enhance anticancer efficacy .
Case Study: Antimicrobial Activity
Research on related thio compounds revealed their effectiveness against Mycobacterium tuberculosis, indicating potential applications in treating resistant infections .
Comparison with Similar Compounds
R1 Modifications
R2 Modifications
- Acetamidophenyl (Target) : Introduces hydrogen-bonding capacity and solubility via the acetamide group, contrasting with the hydrophobic chlorophenyl in and electron-donating ethoxy in .
- Piperazinyl Linker () : Enhances basicity and conformational flexibility compared to the thioether linker in the target.
Core Analogues
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 4-fluorobenzyl and acetamidophenyl groups in the target likely balance lipophilicity (LogP ~2–3), favoring membrane permeability.
- Solubility : The acetamide and thioether groups may improve aqueous solubility compared to chlorophenyl or ethoxyphenyl derivatives .
- Metabolic Stability: Fluorine in the target’s benzyl group may slow oxidative metabolism compared to non-fluorinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
